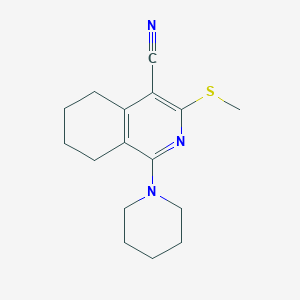

![molecular formula C21H20F2N2O2 B5509443 (1S*,5R*)-6-benzyl-3-(2,6-difluorobenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509443.png)

(1S*,5R*)-6-benzyl-3-(2,6-difluorobenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound mentioned falls under the category of heterocyclic compounds, which are of great interest in pharmaceutical and medicinal chemistry due to their diverse biological activities. Benzothiazoles, benzodiazepines, and their derivatives are notable examples of heterocyclic compounds that have been extensively studied for their pharmaceutical applications, including their roles in antimicrobial, anticancer, and other therapeutic areas.

Synthesis Analysis

The synthesis of heterocyclic compounds like benzothiazoles and benzodiazepines involves various strategies, including condensation reactions, cyclization processes, and rearrangements. Techniques such as the Suzuki coupling reaction for the synthesis of biaryl structures, followed by lactonization or the use of Michael acceptors with dicarbonyl compounds, are common (Mazimba, 2016; Nguyen Thi Chung et al., 2023).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is characterized by the presence of a cyclic core containing at least one atom other than carbon. The structure influences the compound's reactivity, biological activity, and interaction with biological targets. The analysis of molecular structures, including X-ray crystallography and NMR spectroscopy, is essential for understanding the properties and potential applications of these compounds (Pluta et al., 2020).

Chemical Reactions and Properties

Heterocyclic compounds undergo various chemical reactions, including halogenation, nitration, and sulfonation, which modify their chemical properties and enhance their biological activities. For example, the reaction of heterocyclic compounds with free chlorine can yield halogenated by-products, influencing their stability and reactivity (Haman et al., 2015).

科学的研究の応用

Synthesis and Cytotoxic Activity

Research has shown that derivatives of diazabicyclo[3.2.2]nonanones, including compounds similar to "(1S*,5R*)-6-benzyl-3-(2,6-difluorobenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one," have been synthesized and evaluated for their cytotoxic activities against human tumor cell lines. Notably, certain methyl ethers derived from these compounds demonstrated significant cell growth inhibition, particularly against the small cell lung cancer cell line A-427, suggesting a specific target within this cell line. The study highlighted the importance of stereochemistry in enhancing the compounds' σ1 receptor affinity and cytotoxic effects (Geiger et al., 2007).

Imaging Applications

Derivatives of diazabicyclo[3.2.2]nonanones have also been investigated for their potential in imaging, specifically in positron emission tomography (PET) imaging of α7-nicotinic acetylcholine receptors (α7-nAChRs). A study synthesized a new series of these derivatives, displaying high binding affinities and selectivity for α7-nAChRs. Two radiolabeled members of this series were shown to effectively enter the mouse brain and label α7-nAChRs specifically, indicating their potential as PET radioligands for imaging α7-nAChRs in non-human primates (Gao et al., 2013).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(1S,5R)-6-benzyl-3-(2,6-difluorobenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F2N2O2/c22-17-7-4-8-18(23)19(17)21(27)24-12-15-9-10-16(13-24)25(20(15)26)11-14-5-2-1-3-6-14/h1-8,15-16H,9-13H2/t15-,16+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRHPKMUZWGOTM-JKSUJKDBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC1C(=O)N2CC3=CC=CC=C3)C(=O)C4=C(C=CC=C4F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3=CC=CC=C3)C(=O)C4=C(C=CC=C4F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S*,5R*)-6-benzyl-3-(2,6-difluorobenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[4-(difluoromethoxy)benzyl]-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509367.png)

![4-[(4-ethyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5509387.png)

![(1S*,5R*)-3-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509403.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5509413.png)

![7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5509415.png)

![4-{[(4-chlorophenyl)thio]methyl}-N,N-diethylbenzamide](/img/structure/B5509432.png)

![2-{2-oxo-2-[4-(2-pyridinyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]ethyl}-1(2H)-phthalazinone](/img/structure/B5509436.png)

![1-(2-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B5509437.png)

![3-[5-(1,1-dimethylpropyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridazine](/img/structure/B5509446.png)

![({5-[1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5509457.png)

![1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5509465.png)

![8-[3-(benzylthio)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5509467.png)